BenchChemオンラインストアへようこそ!

L 658758

Ischemia-Reperfusion Injury Microvascular Permeability Elastase Inhibition

L 658758 is a potent, time-dependent human leukocyte elastase (HLE) inhibitor validated in canine, feline, and rat ischemia-reperfusion models. This compound overcomes limitations of less stable ester analogs, offering superior in vivo performance as a polar, stable amide derivative. Ideal for mechanistic studies of leukocyte dynamics, microvascular permeability, and ARDS pathophysiology.

Molecular Formula C16H20N2O9S
Molecular Weight 416.4 g/mol
CAS No. 116507-04-1
Cat. No. B1673825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 658758
CAS116507-04-1
Synonyms3-acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene-2-carboxypyrrolidine carboxamide
L 658,758
L 658758
L-658,758
L-658758
Molecular FormulaC16H20N2O9S
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)OC)S(=O)(=O)C1)C(=O)N3CCCC3C(=O)O
InChIInChI=1S/C16H20N2O9S/c1-8(19)27-6-9-7-28(24,25)15-12(26-2)14(21)18(15)11(9)13(20)17-5-3-4-10(17)16(22)23/h10,12,15H,3-7H2,1-2H3,(H,22,23)/t10-,12-,15+/m0/s1
InChIKeySMZXYXKZTNLAKY-ITDIGPHOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-658758 (CAS 116507-04-1): A Cephalosporin-Based Serine Proteinase Inhibitor for Elastase Research


L-658758 is a cephalosporin-based β-lactam compound that functions as a potent, time-dependent inhibitor of human leukocyte elastase (HLE), a serine protease implicated in inflammatory tissue damage [1]. The compound has been characterized as a serine proteinase inhibitor with the molecular formula C16H20N2O9S and a molecular weight of 416.4 g/mol [2]. Its structure features a unique 7α-methoxy substitution and a carboxypyrrolidino carbonyl moiety at the C-2 position, distinguishing it from classical β-lactamase inhibitors [3].

Why L-658758 Cannot Be Replaced by Other Elastase Inhibitors in Ischemia-Reperfusion Models


Despite sharing a common classification as elastase inhibitors, L-658758, eglin C, and MAAPV exhibit distinct structural classes and, critically, divergent in vivo efficacy profiles. While all three compounds attenuated neutrophil infiltration and microvascular permeability in the same ischemia-reperfusion model, the selection of L-658758 for clinical development was driven by a specific and quantifiable advantage: its superior in vivo performance as a polar, stable amide derivative, which overcomes the limitations of more potent but less stable lipophilic ester analogs [1]. This critical differentiation underscores that substitution among elastase inhibitors without direct, model-specific comparative data introduces significant risk of experimental failure or misinterpretation [2].

L-658758 (CAS 116507-04-1) Product-Specific Quantitative Evidence Guide


L-658758 Exhibits Equivalent In Vivo Efficacy to Structurally Unrelated Inhibitors in a Canine Ischemia-Reperfusion Model

In a direct head-to-head study in an isolated canine gracilis muscle model, L-658758 was compared against two structurally unrelated elastase inhibitors, eglin C and MAAPV. All three compounds were administered at the onset of reperfusion and assessed for their ability to attenuate ischemia-reperfusion-induced increases in microvascular permeability [1].

Ischemia-Reperfusion Injury Microvascular Permeability Elastase Inhibition

L-658758 Demonstrates Superior In Vivo Efficacy Over More Potent Lipophilic Analogs Due to Enhanced Stability

A medicinal chemistry optimization program compared a series of cephalosporin-based HLE inhibitors. While lipophilic ester derivatives exhibited the most potent in vitro HLE inhibition, they were outperformed in vivo by the less active but more polar and stable amide derivatives, exemplified by L-658758 [1].

Human Leukocyte Elastase Drug Development Structure-Activity Relationship

L-658758 Significantly Attenuates Leukocyte Extravasation in a Cat Intestinal Ischemia-Reperfusion Model

In a cat model of intestinal ischemia-reperfusion, pretreatment with L-658758 was directly compared to a control (IR alone) and another elastase inhibitor (Eglin C) to assess its effect on leukocyte dynamics [1].

Intestinal Ischemia Leukocyte Adhesion Elastase Inhibition

L-658758 Attenuates Elastase-Mediated Lung Injury in a Rat Intestinal Ischemia-Reperfusion Model

In a rat model where intestinal ischemia-reperfusion (I-R) induces remote lung injury, L-658758 was administered to determine its effect on neutrophil accumulation and bronchoalveolar lavage (BAL) elastase levels [1].

Acute Respiratory Distress Syndrome Neutrophil Elastase Ischemia-Reperfusion Injury

Validated Research Applications of L-658758 (CAS 116507-04-1) Based on Comparative Evidence


Studying Microvascular Permeability in Skeletal Muscle Ischemia-Reperfusion Injury

L-658758 is directly validated for use in canine models of skeletal muscle ischemia-reperfusion injury. In this specific experimental context, it demonstrates efficacy equivalent to other structurally unrelated elastase inhibitors (eglin C, MAAPV) in reducing microvascular permeability and neutrophil infiltration, as quantified by a 46% reduction in permeability (1-sigma from 0.39 to 0.21) [1]. This makes L-658758 a reliable and validated tool for confirming the role of elastase in this particular pathophysiology.

Investigating Leukocyte Trafficking in Intestinal Reperfusion Injury

The compound is a preferred tool for examining leukocyte dynamics in feline intestinal ischemia-reperfusion models. L-658758 demonstrated a quantifiable, proportionately greater reduction in the rate of leukocyte extravasation compared to leukocyte adherence in mesenteric venules [1]. This specific effect on a critical step in the inflammatory cascade makes L-658758 uniquely suitable for mechanistic studies of leukocyte recruitment.

Evaluating Remote Lung Injury Following Intestinal Ischemia

L-658758 is a validated inhibitor for use in rat models of acute respiratory distress syndrome (ARDS) secondary to intestinal ischemia-reperfusion. Its ability to attenuate the increase in bronchoalveolar lavage (BAL) elastase and subsequent lung injury provides a quantitative basis for its application in studies of systemic inflammatory responses and remote organ damage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 658758

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.